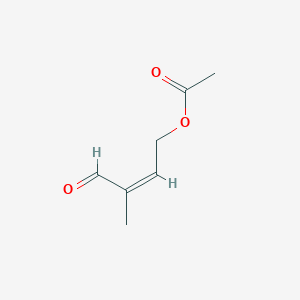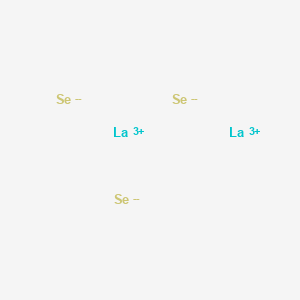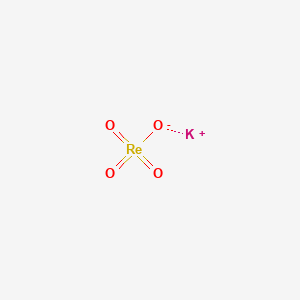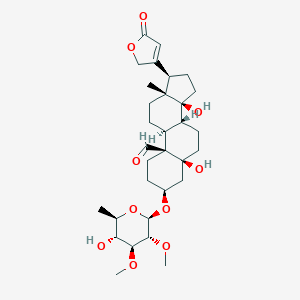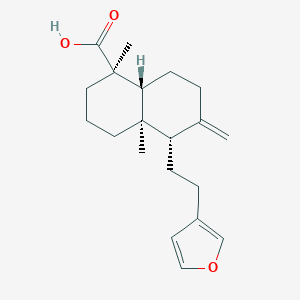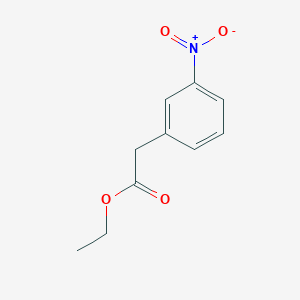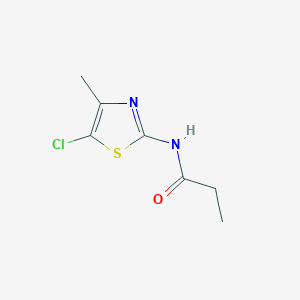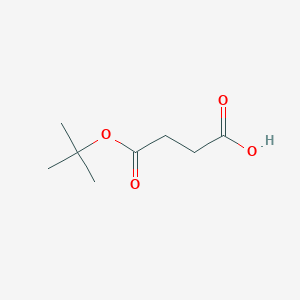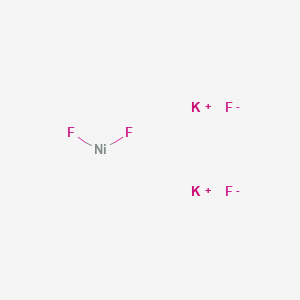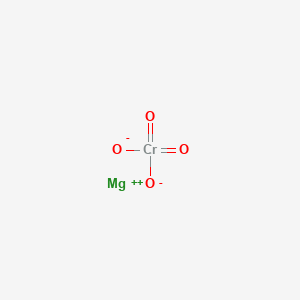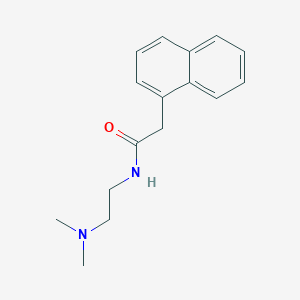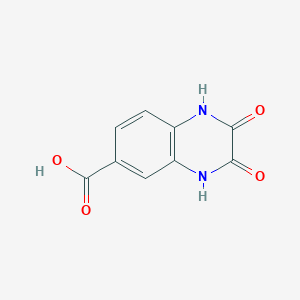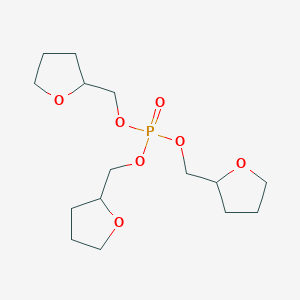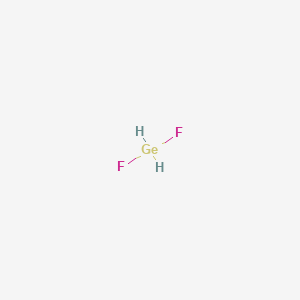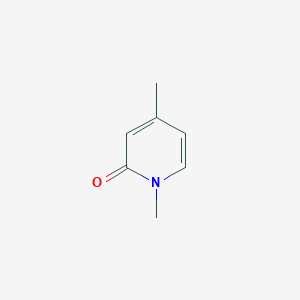
2(1H)-Pyridinone, 1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1,4-dimethyl-, also known as 2,4-pyridinedione, is a heterocyclic organic compound. It is a derivative of pyridine and is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1,4-dimethyl- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in metal ion extraction. It is also believed to have antioxidant properties, which makes it useful in the synthesis of pharmaceuticals and agrochemicals.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Pyridinone, 1,4-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it useful in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. In addition, it has been shown to have antitumor properties, which makes it useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2(1H)-Pyridinone, 1,4-dimethyl- in lab experiments is its ability to form complexes with metal ions. This property makes it useful in metal ion extraction and coordination chemistry. Another advantage is its antioxidant and anti-inflammatory properties, which make it useful in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of using 2(1H)-Pyridinone, 1,4-dimethyl- is its toxicity. It can be toxic to living organisms, and caution should be taken when handling it.
Direcciones Futuras
For the use of 2(1H)-Pyridinone, 1,4-dimethyl- include the synthesis of new organic compounds, the development of new pharmaceuticals and agrochemicals, and further research into its mechanism of action.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1,4-dimethyl- has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Propiedades
Número CAS |
15031-42-2 |
|---|---|
Nombre del producto |
2(1H)-Pyridinone, 1,4-dimethyl- |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
Clave InChI |
IUHPZLHUCOTVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1)C |
SMILES canónico |
CC1=CC(=O)N(C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

